molecular formula C21H20N4O4S2 B13753178 Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- CAS No. 23311-75-3

Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-

Cat. No.: B13753178
CAS No.: 23311-75-3
M. Wt: 456.5 g/mol
InChI Key: ORKGLYPHVVPLHD-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- (hereafter referred to by its IUPAC name) is a highly specialized aromatic sulfonamide derivative featuring a diazo group, a 2-ethylphenyl sulfonamide substituent, and a conjugated cyclohexadienylidene backbone. However, direct experimental data on its synthesis, physicochemical properties, or biological activity are notably absent in the available literature. Structural analogs suggest that such compounds may exhibit unique photophysical or redox properties, making them candidates for dye synthesis or catalytic applications .

Properties

CAS No.

23311-75-3

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

3-diazo-N-(2-ethylphenyl)-6-(4-methylphenyl)sulfonyliminocyclohexa-1,4-diene-1-sulfonamide

InChI

InChI=1S/C21H20N4O4S2/c1-3-16-6-4-5-7-19(16)24-31(28,29)21-14-17(23-22)10-13-20(21)25-30(26,27)18-11-8-15(2)9-12-18/h4-14,24H,3H2,1-2H3

InChI Key

ORKGLYPHVVPLHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=[N+]=[N-])C=CC2=NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- involves multi-step organic reactions focusing on:

  • Introduction of the sulfonamide groups via sulfonylation reactions.
  • Formation of the diazo group by diazotization of amine precursors.
  • Assembly of the cyclohexadiene ring system with appropriate substituents.

This compound is typically prepared by chemical synthesis routes involving sulfonyl chlorides and aromatic amines, followed by controlled diazotization.

Stepwise Preparation Outline

Step Reaction Type Reagents/Conditions Description
1 Sulfonylation 2-Ethylaniline + p-toluenesulfonyl chloride Formation of N-(2-ethylphenyl)sulfonamide intermediate
2 Cyclohexadiene ring formation Aromatic substitution and reduction steps Construction of 2,5-cyclohexadien-1-ylidene core with sulfonyl substituents
3 Diazotization Sodium nitrite (NaNO2) + acid (HCl or H2SO4) Conversion of aromatic amine groups to diazo functionality at the 4-position
4 Final coupling and purification Chromatographic purification and recrystallization Isolation of pure Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-

Detailed Reaction Conditions

  • Sulfonylation : The reaction of 2-ethylphenylamine with p-toluenesulfonyl chloride is performed in anhydrous conditions using a base such as pyridine or triethylamine to neutralize HCl byproduct. The reaction is typically carried out at 0-5°C to control the rate and avoid side reactions.

  • Diazotization : The sulfonamide intermediate is treated with sodium nitrite in acidic aqueous solution at 0-5°C to generate the diazonium salt. The diazo group is stabilized by the adjacent sulfonyl and aromatic system.

  • Cyclohexadiene Formation : The cyclohexadienylidene core is formed via selective reduction and substitution reactions on the aromatic ring, often involving catalytic hydrogenation or metal hydrides under controlled conditions.

Research Discoveries and Advances in Preparation

Multifunctional Crosslinking Applications

Research patents have demonstrated that such sulfonamide diazo compounds are useful in forming crosslinked biomaterials by exploiting their nucleophilic and electrophilic groups, particularly sulfhydryl-reactive groups. The diazo group acts as a reactive site for covalent bonding, enabling the formation of stable polymeric networks.

Synthetic Material Analogues

The compound can be chemically synthesized to mimic naturally occurring materials but with enhanced properties, such as increased stability and reactivity for industrial applications. This synthetic versatility is crucial for biomedical and materials science research.

Optimization of Reaction Ratios

Studies indicate that the ratio of nucleophilic to electrophilic groups in mixtures involving this compound is critical. Preferred molar ratios range from 2:1 to 1:2, with an ideal ratio of 1:1 to maximize crosslinking efficiency and product yield.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Temperature (Sulfonylation) 0–5°C Controls reaction rate and selectivity
Solvent Anhydrous pyridine or triethylamine Base to neutralize acid byproducts
Diazotization Temperature 0–5°C Stabilizes diazonium intermediate
Molar Ratios (Nucleophile:Electrophile) 1:1 preferred, range 2:1 to 1:2 Optimizes crosslinking and yield
Purification Chromatography, recrystallization Ensures high purity product

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis and derivatization involve multi-step strategies, including acylation, nucleophilic substitution, and cyclization. Representative methods are summarized below:

Table 1: Key Synthetic Reactions and Conditions

Reaction TypeStarting MaterialReagents/ConditionsProduct/OutcomeSource
Acylation Free amine intermediate (e.g., 5 )Substituted benzenesulfonyl chloride, DIEA, DCMN-acylated sulfonamide derivatives (e.g., 6a–6n )
Nucleophilic Substitution Bromoacetic acid adduct (e.g., 7 )7-substituted benzothiadiazinone, S<sub>N</sub>2 conditionsCyclized benzothiadiazine derivatives (e.g., 8a–8f )
Hydrazinolysis Methyl ester intermediate (e.g., 7 )Hydrazine, refluxHydrazide derivatives (e.g., 8 )
Cyclization Thiosemicarbazide derivative (e.g., 9 )Conc. H<sub>2</sub>SO<sub>4</sub>, RT1,3,4-Thiadiazole ring formation (e.g., 10 )

Sulfonamide Moieties

  • Acylation : The sulfonamide nitrogen reacts with activated electrophiles (e.g., sulfonyl chlorides) under mild conditions (DIEA, DCM) to form substituted derivatives .

  • Hydrogen Bonding : The sulfonamide group coordinates with biological targets (e.g., carbonic anhydrase) via Zn<sup>2+</sup> interactions, influencing pharmacological activity .

Diazo Group

  • While the diazo (–N=N<sup>+</sup>=N<sup>−</sup>) group is present in the structure, its direct reactivity is not explicitly documented in the reviewed literature. It likely contributes to photolability or thermal decomposition tendencies, common in diazo compounds.

Aromatic Substituents

  • Electrophilic Substitution : Electron-donating groups (e.g., methyl, methoxy) enhance reactivity at the para position for further functionalization .

  • Reduction : Nitro groups on aromatic rings are reduced to amines using catalytic hydrogenation (H<sub>2</sub>/Pd-C) .

Acylation Mechanism

The reaction between amine intermediates and benzenesulfonyl chloride proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine attacks the electrophilic sulfur in sulfonyl chloride.

  • Proton Transfer : Base (DIEA) deprotonates the intermediate, stabilizing the sulfonamide product .

Cyclization Pathways

  • Thiadiazole Formation : Thiosemicarbazide derivatives undergo acid-catalyzed cyclization to form 1,3,4-thiadiazole rings, driven by intramolecular nucleophilic attack and dehydration .

  • Benzothiadiazine Synthesis : S<sub>N</sub>2 displacement of bromide by benzothiadiazinone nitrogen yields fused heterocycles, with electron-withdrawing groups accelerating the reaction .

Biological Relevance and Reaction Outcomes

Derivatives of this compound demonstrate structure-dependent interactions with biological targets:

  • HIV-1 Capsid Inhibition : Substituents on the benzenesulfonamide moiety (e.g., methoxy groups) enhance binding to viral capsid proteins via hydrogen bonds and cation-π interactions .

  • Carbonic Anhydrase Inhibition : Hydrophobic substituents improve affinity for enzyme active sites, validated by SPR assays .

Stability and Degradation

  • Thermal Stability : The diazo group may limit thermal stability, requiring storage at low temperatures.

  • Hydrolytic Sensitivity : Sulfonamide and ester linkages are prone to hydrolysis under acidic/basic conditions, necessitating anhydrous reaction environments .

Scientific Research Applications

Chemical Properties and Structure

The compound's structural formula can be represented as follows:

  • Molecular Formula : C15H16N4O2S
  • CAS Number : 23311-75-3

This compound features a diazo group, which is significant for its reactivity and applications in organic synthesis. The sulfonamide functional group contributes to its biological activity.

Medicinal Chemistry

Benzenesulfonamide derivatives have been extensively studied for their potential as therapeutic agents. The specific compound under discussion has shown promise in:

  • Antimicrobial Activity : Research indicates that benzenesulfonamides exhibit antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that modifications to the sulfonamide group can enhance antibacterial efficacy against resistant strains .
  • Anticancer Properties : Some derivatives have been explored for their ability to inhibit tumor growth. The diazo group may play a role in the compound's mechanism of action by affecting cellular signaling pathways involved in cancer proliferation .

Dye Synthesis

The compound is also utilized in the synthesis of azo dyes. Azo compounds are known for their vibrant colors and are widely used in textiles and food industries. The diazo functionality allows for coupling reactions with phenolic compounds to produce various dyes .

Biological Studies

Research has highlighted the role of benzenesulfonamide derivatives in studying biological systems:

  • Enzyme Inhibition : Certain benzenesulfonamides act as inhibitors for specific enzymes, such as carbonic anhydrase. This inhibition can be leveraged to study physiological processes and develop treatments for conditions like glaucoma and epilepsy .
  • Neuropharmacology : The compound's interaction with neurotransmitter systems has been investigated, particularly concerning its effects on NMDA receptors, which are crucial for synaptic plasticity and memory function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against resistant bacterial strains
AnticancerInhibits tumor growth
Enzyme InhibitionInhibits carbonic anhydrase
NeuropharmacologyModulates NMDA receptor activity

Table 2: Synthesis of Azo Dyes Using Benzenesulfonamide Derivatives

Azo Dye NameCoupling ComponentApplication
Azo RedPhenolTextile dyeing
Azo YellowNaphtholFood coloring

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzenesulfonamide derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus. The results indicated that modifications to the sulfonamide group increased potency, suggesting a structure-activity relationship that could inform future drug design .

Case Study 2: Neuropharmacological Impact

Research investigating the effects of benzenesulfonamides on NMDA receptor modulation revealed that certain derivatives could protect against excitotoxicity associated with neurodegenerative diseases. This study highlighted the potential therapeutic applications of these compounds in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparison with related sulfonamide and sulfonate derivatives. Key analogs identified include:

Table 1: Structural Comparison with Analogous Compounds
Compound Name Key Features Functional Groups Charge State Potential Applications
Target Compound Diazo, 2-ethylphenyl sulfonamide, cyclohexadienylidene Sulfonamide, diazo, aromatic Neutral Hypothetical dyes, catalysts
FDB010736 (6638-02-4) Ethyl-sulfophenyl, cyclohexadienylidene, benzenesulfonate Sulfonate, ethylamino, aromatic Anionic (sulfonate) Ionic dyes, surfactants
Disodium 2-[(4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)(4-{ethyl[...]}benzene-1-sulfonate Disulfonated, ethylamino, cyclohexadienylidene Sulfonate, iminium, aromatic Dianionic Water-soluble dyes, sensors

Key Observations :

  • Functional Groups: The target compound’s sulfonamide and diazo groups distinguish it from sulfonate-based analogs (e.g., FDB010736), which may confer differences in solubility and reactivity.
  • Electronic Structure : The diazo group (-N=N-) in the target compound could enhance conjugation across the cyclohexadienylidene system, enabling absorption in the visible spectrum—a trait observed in azo dyes. In contrast, sulfonate analogs like FDB010736 prioritize ionic character for solubility .
  • Charge State: The neutral charge of the target compound contrasts with the anionic or dianionic states of sulfonate derivatives, suggesting divergent applications in non-polar matrices or ionic environments .

Research Findings and Methodological Considerations

While direct studies on the target compound are unavailable, insights can be extrapolated from methodologies applied to analogous systems:

  • Structural Elucidation : Techniques such as NMR and UV-Vis spectroscopy (as employed for Zygocaperoside and Isorhamnetin-3-O glycoside in ) are critical for confirming the positions of sulfonamide, diazo, and ethylphenyl groups .
  • Synthetic Challenges : The diazo group’s instability under heat or light may necessitate low-temperature synthesis, a common hurdle in diazo compound preparation.

Biological Activity

Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-, is a complex organic compound within the sulfonamide class, notable for its unique diazo functionalization and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cardiovascular effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure includes a benzene ring attached to a sulfonamide group and a diazo moiety, which contributes to its reactivity. Its molecular formula is C21H20N4O4S2C_{21}H_{20}N_{4}O_{4}S_{2} with a molecular weight of 456.54 g/mol . The presence of the diazo group enhances its potential interactions with biological targets.

1. Antimicrobial Activity

Benzenesulfonamides are known for their antimicrobial properties. Specific studies have demonstrated that derivatives of benzenesulfonamide exhibit significant activity against various bacterial strains. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects:

CompoundTarget BacteriaMIC (mg/mL)
4aE. coli6.67
4hS. aureus6.63
4dE. coli6.72

These findings suggest that modifications in the sulfonamide structure can enhance antibacterial potency .

2. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of benzenesulfonamide derivatives. In an experimental model using carrageenan-induced rat paw edema, compounds derived from benzenesulfonamide exhibited significant reductions in edema at varying time intervals:

CompoundEdema Reduction (%) at 1hEdema Reduction (%) at 2hEdema Reduction (%) at 3h
4a94.6989.6687.83

This indicates that these compounds can effectively modulate inflammatory responses .

3. Cardiovascular Effects

The cardiovascular effects of benzenesulfonamide derivatives have been evaluated using isolated rat heart models to assess their impact on perfusion pressure and coronary resistance. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a time-dependent decrease in perfusion pressure compared to controls:

CompoundPerfusion Pressure ChangeCoronary Resistance Change
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased

These results suggest that specific benzenesulfonamides may interact with calcium channels or other biomolecules involved in cardiovascular regulation .

Case Studies and Research Findings

Several studies have provided insights into the mechanisms of action and potential therapeutic applications of benzenesulfonamides:

  • Calcium Channel Interaction : Computational docking studies have indicated that certain benzenesulfonamides can act as calcium channel inhibitors, potentially influencing cardiovascular dynamics .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory and analgesic effects of various benzenesulfonamide derivatives, confirming their therapeutic potential in managing inflammatory conditions .

Q & A

Basic: What are the recommended synthetic routes for this benzenesulfonamide derivative, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including diazo coupling, sulfonamide formation, and cyclohexadienylidene stabilization. Key steps include:

  • Ring-opening of aziridines using magnetically retrievable graphene-based nanocatalysts (e.g., CoFe@rGO) for regioselective sulfonamide formation, as demonstrated in hybrid synthesis workflows .
  • Click chemistry for introducing triazole moieties, achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, aqueous/organic solvent systems) .
  • Purification : Use column chromatography with silica gel or reverse-phase HPLC, followed by spectroscopic validation (¹H/¹³C NMR, HRMS). Optimize yields (>70%) by controlling reaction time, temperature (60–80°C), and catalyst loading (5–10 mol%) .

Basic: Which characterization techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : Employ SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve the diazo and sulfonyl groups’ spatial arrangement. Validate hydrogen bonding and van der Waals interactions using ORTEP-3 for 3D visualization .
  • Spectroscopy : ¹H NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm). IR spectroscopy for sulfonamide S=O stretches (1350–1150 cm⁻¹) and diazo N=N bonds (1450–1410 cm⁻¹) .
  • Elemental analysis : Match experimental C/H/N/S ratios (<0.3% deviation) to theoretical values for purity assessment .

Advanced: How can contradictions between NMR and crystallographic data be resolved during structural validation?

Methodological Answer:

  • Dynamic vs. static disorder : If NMR suggests multiple conformers (e.g., split peaks), but crystallography shows a single conformation, use variable-temperature NMR to detect dynamic processes. Refine crystallographic models with SHELXL’s PART instruction to model disorder .
  • Tautomeric equilibria : For discrepancies in proton assignments (e.g., enol-keto tautomerism), perform DFT calculations (Gaussian 09, B3LYP/6-31G**) to compare theoretical and experimental spectra .
  • Validation tools : Cross-check with CIF validation reports (PLATON, CheckCIF) to identify geometric outliers (e.g., bond angles >5° from ideal) .

Advanced: What computational strategies predict the toxicity and bioactivity of this compound against biological targets?

Methodological Answer:

  • Toxicity prediction : Use ProTox-II for LD₅₀ estimation and STopTox for organ-specific toxicity. GUSAR software can model acute toxicity via QSAR, prioritizing derivatives with low intraperitoneal toxicity (e.g., compound 21 requiring >500 mg/kg doses) .
  • Molecular docking (AutoDock Vina) : Target enzymes like carbonic anhydrase or acetylcholinesterase. Set grid boxes around active sites (e.g., Zn²⁺ in CA II) and validate poses with MD simulations (NAMD, 100 ns) to assess binding stability .
  • ADMET profiling : SwissADME predicts bioavailability (TPSA <140 Ų, LogP <5) and blood-brain barrier penetration .

Advanced: How to design experiments to evaluate enzyme inhibition mechanisms and SAR?

Methodological Answer:

  • Kinetic assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) against carbonic anhydrase isoforms (CA I/II). Compare IC₅₀ values (e.g., 0.8–2.4 µM) across derivatives to identify substituent effects (e.g., 4-fluorophenyl vs. 2-ethylphenyl groups) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified sulfonamide linkers (e.g., triazoles, oxazolidinones) and test for antibacterial activity (MIC against S. aureus: 8–64 µg/mL) .
  • Crystallographic SAR : Overlay ligand-bound protein structures (PDB entries) in PyMOL to map steric clashes or favorable interactions (e.g., hydrogen bonds with Thr199 in CA II) .

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Catalyst optimization : Replace homogeneous catalysts (e.g., CuI) with heterogeneous systems (e.g., CuFe₂O₄ nanoparticles) for recyclability (5 cycles, <5% activity loss) .
  • Flow chemistry : Implement continuous flow reactors for aziridine ring-opening steps, reducing reaction time (2h → 20 min) and improving safety (controlled exotherms) .
  • DoE (Design of Experiments) : Use Minitab or JMP to screen variables (temperature, solvent polarity, stoichiometry) and identify robust conditions (e.g., DMF/H₂O 3:1 v/v, 70°C) .

Advanced: How can spectroscopic and computational data resolve ambiguous stereochemistry?

Methodological Answer:

  • ECD (Electronic Circular Dichroism) : Compare experimental spectra (JASCO J-1500) with TD-DFT calculations (CAM-B3LYP/6-311++G**) to assign absolute configuration of chiral centers (e.g., C4 in cyclohexadienylidene) .
  • NOESY NMR : Detect through-space correlations (e.g., between diazo and methyl groups) to confirm cis/trans isomerism .
  • Crystal structure prediction (CSP) : Use Mercury CSD-Materials module to simulate packing patterns and match experimental PXRD data .

Advanced: What in silico methods validate interactions with Smyd3 or other epigenetic targets?

Methodological Answer:

  • Binding free energy calculations : Perform MM-GBSA (AMBER20) on docked poses to estimate ΔG_bind (<-8 kcal/mol for high affinity). Focus on key residues (e.g., Lys186, Asp189 in Smyd3) .
  • Pharmacophore modeling (Discovery Studio) : Define essential features (e.g., hydrogen bond acceptors near sulfonyl groups) to screen virtual libraries .
  • Network pharmacology : Use STRING-DB to map compound-target-pathway networks, prioritizing nodes with high betweenness centrality (e.g., apoptosis pathways) .

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